molecular formula C10H5Cl2F3O2 B1358278 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 94856-22-1

1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B1358278
CAS No.: 94856-22-1
M. Wt: 285.04 g/mol
InChI Key: MFGWGSLMYPLKRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 4-chloro-3,3,3-trifluorobut-2-en-1-one, is a versatile organic compound with a broad range of uses in scientific research. It is used as a reagent in organic synthesis and is also a useful intermediate in the preparation of other compounds. It has been used in the synthesis of small molecules, polymers and polyelectrolytes, and as a catalyst in organic reactions. It has also been used in the preparation of drugs, polymers, and polyelectrolytes.

Scientific Research Applications

Antitumor Activities

1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, and its analogues have been studied for their antitumor properties. For example, a derivative, 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione, showed potential broad-spectrum antitumor activity, with effectiveness against melanoma, colon, non-small lung, and breast cancer cell lines. This derivative was compared with established drugs like erlotinib and gefitinib (Al-Suwaidan et al., 2015).

Photopolymerization Monitoring

A derivative, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, was evaluated as a fluorescent probe for monitoring cationic photopolymerization processes. This compound's fluorescence spectrum changes during the polymerization of monomers, enabling real-time tracking of the process (Ortyl et al., 2014).

Synthesis of Pharmaceuticals

This compound is involved in the synthesis of various pharmaceutical compounds. For instance, its role in the synthesis of Celecoxib, a widely used drug, highlights its importance in medicinal chemistry (Zou, 2001).

Coordination Chemistry

In coordination chemistry, 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionato acts as a ligand to form complexes with metals like potassium. Such complexes have intriguing properties and potential applications in materials science (Martins et al., 2013).

Synthesis of Fluorinated Pyrazole Derivatives

This compound is used in the synthesis of fluorinated pyrazole derivatives. These compounds have potential applications in various fields, including organic synthesis and material science (Song & Zhu, 2001).

Molecular Structure Studies

Research on the molecular structure and vibrational assignment of derivatives of this compound contributes to our understanding of chemical bonding and molecular interactions, essential in the field of theoretical chemistry (Tayyari et al., 2008).

Development of Sensitizers for Solar Cells

β-Diketonato-ruthenium(II)-polypyridyl sensitizers derived from this compound have been synthesized for use in dye-sensitized solar cells. These sensitizers show promise in improving the efficiency and performance of solar energy devices (Islam et al., 2006).

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F3O2/c11-5-1-2-6(7(12)3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGWGSLMYPLKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595231
Record name 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94856-22-1
Record name 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.